

quizalofop-P-ethyl analytical method comparison Z-SEP vs PSA C18

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Quizalofop

CAS No.: 76578-12-6

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Performance Comparison of dSPE Sorbents

Sorbent(s)	Matrix Tested	Target Analytic(s)	Key Performance Findings	Recovery (%)	RSD (%)	Citation
Z-SEP	Brown rice, soybean, potato, pepper, mandarin	Pyridate, quizalofop-ethyl , cyhalofop-butyl	Optimal purification chosen for the simultaneous analysis method; validation criteria met.	70-120	<20	[1]
PSA / C18	Spinach, orange, avocado, salmon, bovine liver	98 diverse analytes (pesticides, APIs, pollutants)	PSA : Best overall performance with high recoveries for most analytes.	-	-	[2]
Z-SEP & Z-SEP+	Olive Oil	39 multiclass pesticides	Z-SEP+/PSA/MgSO₄ : Good performance, but EMR-Lipid (a specialized sorbent) showed better clean-up capacity. Recoveries for	72-107 (Z-SEP+)	<18 (Z-SEP+)	[3]

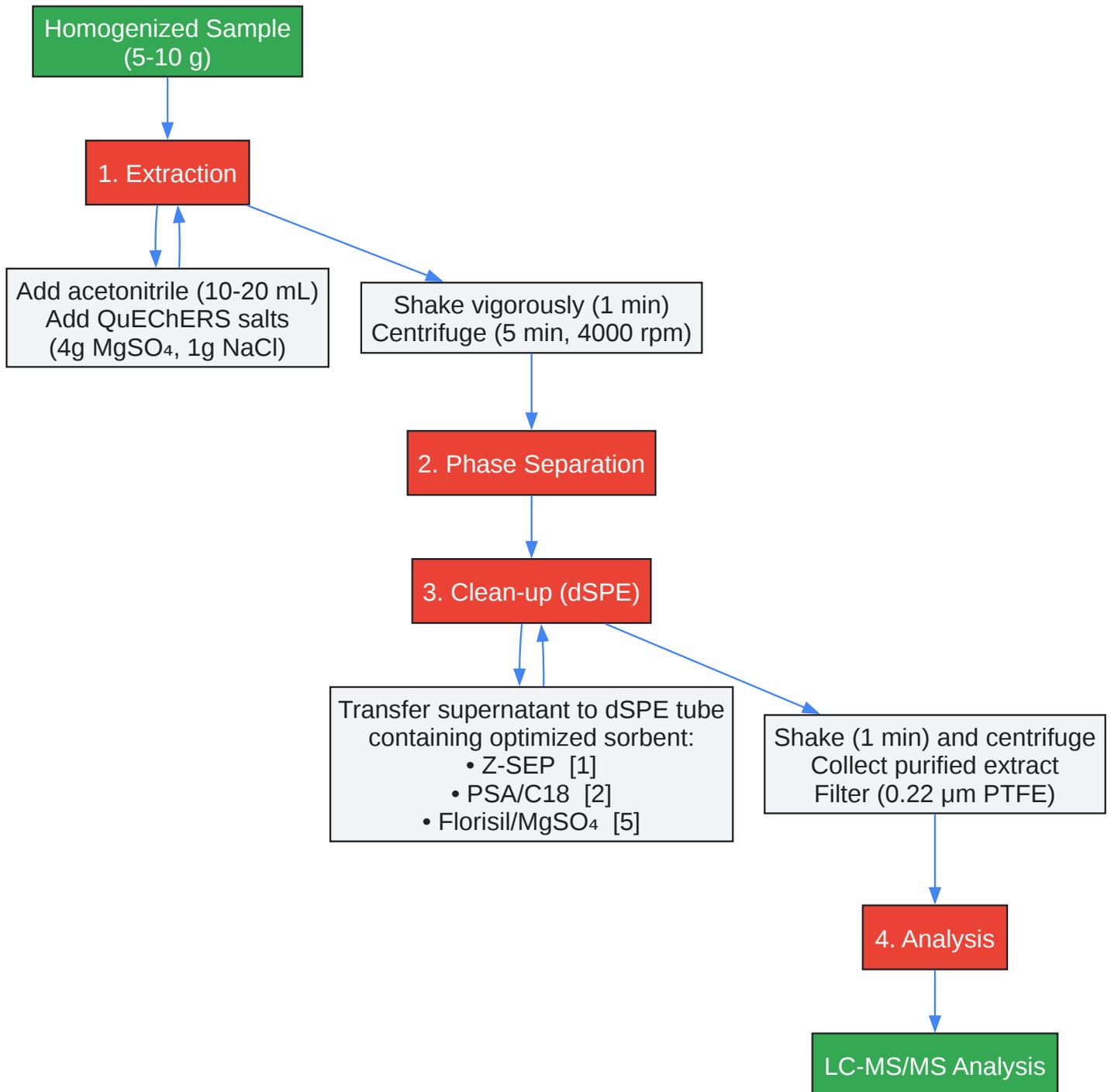
Sorbent(s)	Matrix Tested	Target Analytic(s)	Key Performance Findings	Recovery (%)	RSD (%)	Citation
			most analytes were acceptable with both.			
PSA/C18	Rapeseed	179 pesticides	Performance was compared to newer sorbents; EMR-Lipid provided the best results in this fatty matrix.	-	-	[4]
Z-SEP & EMR-Lipid	Olive Oil	39 multiclass pesticides	EMR-Lipid showed better clean-up (less matrix effect, lower variability) than Z-SEP+ for more analytes.	70-113 (EMR-Lipid)	<14 (EMR-Lipid)	[3]
Florisil & MgSO ₄	Cabbage, chives, pear, wheat flour, soybean oil	Acidic herbicides (e.g., quizalofop-P-tefuryl)	This combination was selected as the optimal purification method after testing multiple sorbents.	69.8-120	0.6-19.5	[5]

Detailed Experimental Protocols

The following workflows are based on the methodologies used in the cited comparison studies.

QuEChERS Extraction and Clean-up for Plant Origin Matrices

This protocol is adapted from methods used to develop a simultaneous analysis for **quizalofop**-ethyl in various agricultural products [1] [5].



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LC-MS/MS Analysis Parameters

The analytical conditions below are typical for the separation and detection of **quizalofop-P-ethyl** and its metabolites [1] [4] [5].

- **Chromatography:**

- **Column:** C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8-2.7 μ m)
- **Mobile Phase:** (A) Water and (B) Methanol or Acetonitrile, both with 5-10 mM ammonium formate or formic acid [4] [5].
- **Gradient:** Typically starts with a high percentage of A (e.g., 90-95%), increasing to a high percentage of B (e.g., 90-95%) over a 10-15 minute runtime.
- **Flow Rate:** 0.3-0.4 mL/min [4].
- **Injection Volume:** 1-5 μ L.

- **Mass Spectrometry:**

- **Ion Source:** Electrospray Ionization (ESI), predominantly in positive mode [1] [4].
- **Acquisition Mode:** Multiple Reaction Monitoring (MRM). Two specific transitions are monitored for each analyte for quantification and confirmation.
- **Typical Transitions for Quizalofop-P-ethyl:** The protonated molecule $[M+H]^+$ is used. Specific MRM transitions should be optimized on the instrument, but literature values often use a quantifier transition of m/z **373.1** \rightarrow **299.1** and a qualifier such as **373.1** \rightarrow **91.0** [1].

Key Selection Guidelines

- **For Fatty Matrices (Oils, Rapeseed, Avocado):** Z-SEP, Z-SEP+, or EMR-Lipid are strongly recommended. They are specifically designed to remove lipids via Lewis acid-base interactions, which reduces matrix effects and instrument contamination [2] [4] [3].
- **For General Plant Matrices (Fruits, Vegetables, Grains):** Traditional PSA/C18 or a combination of **Florisil and MgSO₄** can be highly effective and cost-efficient. PSA removes sugars and fatty acids, while C18 and Florisil help with non-polar interferents [2] [5].
- **For Multi-Residue Analysis:** If your method includes a wide range of pesticides with diverse properties, PSA often shows the most balanced performance, minimizing analyte loss while providing sufficient clean-up [2].

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To cite this document: Smolecule. [quizalofop-P-ethyl analytical method comparison Z-SEP vs PSA C18]. Smolecule, [2026]. [Online PDF]. Available at:

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